molecular formula C8H14O3 B15349619 2-Hydroxy-2,5-dimethylhexanedial CAS No. 6970-59-8

2-Hydroxy-2,5-dimethylhexanedial

Cat. No.: B15349619
CAS No.: 6970-59-8
M. Wt: 158.19 g/mol
InChI Key: JOOQERIABREPQT-UHFFFAOYSA-N
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Description

2-Hydroxy-2,5-dimethylhexanedial is an organic compound with the molecular formula C8H18O2. This compound is characterized by the presence of two hydroxyl groups (-OH) and two methyl groups (-CH3) attached to a hexane backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2,5-dimethylhexanedial can be synthesized through several methods, including the hydrogenation of 2,5-dimethyl-2,5-hexanedione or the reduction of 2,5-dimethylhexanedioic acid. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods: In an industrial setting, the compound is often produced through catalytic hydrogenation processes. The use of heteropoly acids as catalysts can also facilitate the dehydration of 2,5-dimethyl-2,5-hexanediol to form cyclic ethers via stereospecific intramolecular S_N2 mechanisms.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2,5-dimethylhexanedial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Reactions with nitriles in concentrated sulfuric acid can yield Δ1-pyrrolines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce dicarboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or aldehydes.

  • Substitution: Substitution reactions can lead to the formation of heterocyclic compounds.

Scientific Research Applications

2-Hydroxy-2,5-dimethylhexanedial is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of polyethylene copolymers and rubbers.

Mechanism of Action

The mechanism by which 2-Hydroxy-2,5-dimethylhexanedial exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, while the methyl groups can influence the steric environment of the molecule. These interactions can affect enzyme activity and metabolic processes.

Comparison with Similar Compounds

  • 1,2-Hexanediol

  • 1,6-Hexanediol

  • 2,5-Dimethyl-2,5-hexanediol

Properties

CAS No.

6970-59-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-hydroxy-2,5-dimethylhexanedial

InChI

InChI=1S/C8H14O3/c1-7(5-9)3-4-8(2,11)6-10/h5-7,11H,3-4H2,1-2H3

InChI Key

JOOQERIABREPQT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C=O)O)C=O

Origin of Product

United States

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